molecular formula C20H15F2NO4S B2624201 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate CAS No. 400082-23-7

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate

Cat. No.: B2624201
CAS No.: 400082-23-7
M. Wt: 403.4
InChI Key: RUGUEKIOSUWZRO-UHFFFAOYSA-N
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Description

“4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate” is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate” typically involves multi-step organic reactions. Common synthetic routes may include:

    Nucleophilic substitution reactions: Starting with a pyridine derivative, nucleophilic substitution can introduce the phenylsulfonyl group.

    Esterification reactions: The carboxylate group can be introduced through esterification reactions involving appropriate carboxylic acids and alcohols.

    Fluorination reactions:

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce sulfides or thiols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, targeting specific biological pathways or receptors.

    Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Medicine

    Diagnostics: Use in diagnostic assays or imaging techniques to detect specific biomarkers.

Industry

    Chemical Manufacturing: Utilized in the production of specialty chemicals or intermediates for various industrial processes.

    Agriculture: Potential use as a pesticide or herbicide, depending on its chemical properties and biological activity.

Mechanism of Action

The mechanism of action of “4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate” would depend on its specific interactions with molecular targets. Common mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pyridinyl benzoate: Similar structure but lacks the phenylsulfonyl and fluorine groups.

    3-(Phenylsulfonyl)-2-pyridinyl benzoate: Similar structure but lacks the dimethyl and fluorine groups.

    2,6-Difluorobenzenecarboxylate derivatives: Compounds with similar fluorinated aromatic rings but different substituents.

Uniqueness

“4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate” is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity. The presence of both phenylsulfonyl and fluorine groups can enhance its stability, lipophilicity, and potential interactions with biological targets.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO4S/c1-12-11-13(2)23-19(18(12)28(25,26)14-7-4-3-5-8-14)27-20(24)17-15(21)9-6-10-16(17)22/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGUEKIOSUWZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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